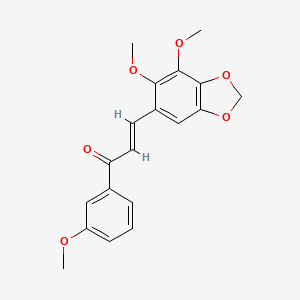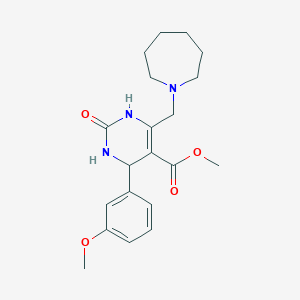![molecular formula C17H23N3O3S B11463317 tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate CAS No. 842973-17-5](/img/structure/B11463317.png)
tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an oxadiazole ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
- Used in the design of bioactive molecules for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its role in modulating biological pathways and its effects on cellular processes.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl N-[2-[5-(phenylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl]carbamate
- tert-Butyl N-[2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl]carbamate
- tert-Butyl N-[2-[5-(4-chlorophenylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl]carbamate
Comparison:
- Structural Differences: The presence of different substituents on the oxadiazole ring or the phenyl group can significantly alter the compound’s chemical properties and reactivity.
- Chemical Properties: Variations in the substituents can affect the compound’s solubility, stability, and reactivity.
- Biological Activity: The biological effects of these compounds can vary depending on the nature of the substituents, influencing their potential applications in medicine and research.
Conclusion
tert-Butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
842973-17-5 |
|---|---|
Molecular Formula |
C17H23N3O3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3S/c1-12-5-7-13(8-6-12)11-24-16-20-19-14(22-16)9-10-18-15(21)23-17(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,21) |
InChI Key |
VPRHBGRMVPOWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CCNC(=O)OC(C)(C)C |
solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxyphenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11463236.png)

![1-(1,3-benzothiazol-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11463249.png)
![(2E)-7-Hydroxy-2-[(7-methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one](/img/structure/B11463257.png)
![2-(4-bromophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11463263.png)
![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11463265.png)
![7,8-dimethoxy-2-(2-phenylethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11463271.png)
![N-(3-chlorobenzyl)-5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11463290.png)

![methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11463308.png)
![3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11463316.png)

![4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11463323.png)
![9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11463324.png)
